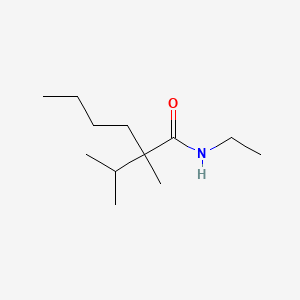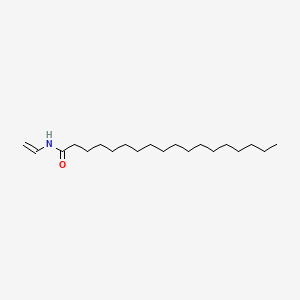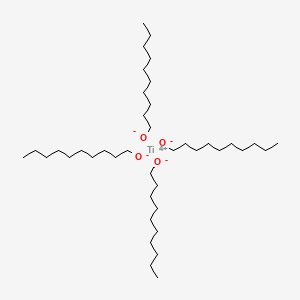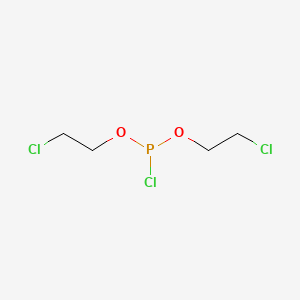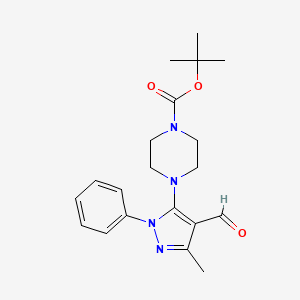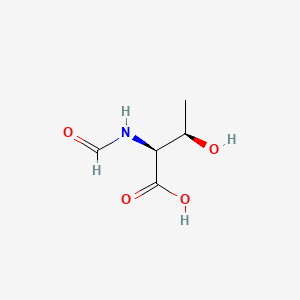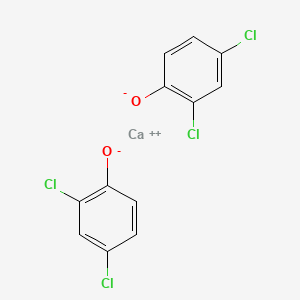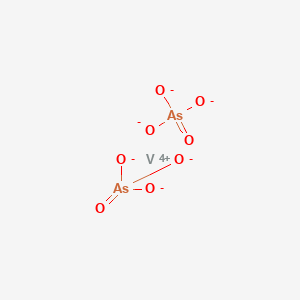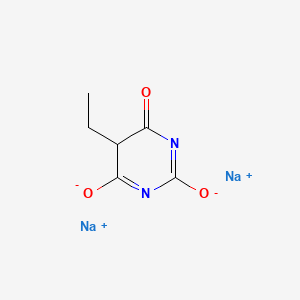
Sodium 5-ethylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-ethylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl) malonyl urea with sodium methoxide in a methanol solution. The product is then vacuum dried to obtain the final compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is stable, easy to operate, and has a short production cycle. It ensures high product quality, purity, and yield while minimizing production costs and energy consumption .
Analyse Chemischer Reaktionen
Reaktionstypen: Natrium-5-Ethylbarbiturat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: In der Regel werden Oxidationsmittel wie Kaliumpermanganat eingesetzt.
Reduktion: Häufig werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Oftmals werden Halogenierungsmittel wie Brom oder Chlor eingesetzt.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Natrium-5-Ethylbarbiturat findet in verschiedenen wissenschaftlichen Bereichen breite Anwendung:
Chemie: Verwendung als Puffermittel in verschiedenen chemischen Reaktionen und Assays.
Biologie: Einsatz in Enzymassays, Zellstrukturfärbungen und Elektrophorese.
Medizin: Wirkt in medizinischen Behandlungen als Beruhigungs- und Schlafmittel.
Industrie: Verwendung bei der Herstellung von Pharmazeutika und anderen chemischen Produkten
5. Wirkmechanismus
Natrium-5-Ethylbarbiturat entfaltet seine Wirkung, indem es auf die Gamma-Aminobuttersäure (GABA)-Rezeptoren im zentralen Nervensystem wirkt. Es verstärkt die synaptische Hemmung, erhöht die Krampfschwelle und reduziert die Ausbreitung von Krampfaktivität im Gehirn. Dieser Mechanismus beinhaltet die Modulation von Ionenkanälen und die Freisetzung von Neurotransmittern .
Ähnliche Verbindungen:
- Natrium-5,5-Diethylbarbiturat (Barbital-Natrium)
- Butabarbital-Natrium
- Phenobarbital-Natrium
Vergleich: Natrium-5-Ethylbarbiturat ist einzigartig aufgrund seiner spezifischen Ethylsubstitution, die ihm besondere pharmakologische Eigenschaften verleiht. Im Vergleich zu anderen Barbiturat-Verbindungen wie Phenobarbital-Natrium hat es eine andere Wirkdauer und Potenz. Butabarbital-Natrium hingegen wird häufiger als Beruhigungsmittel eingesetzt .
Wirkmechanismus
Sodium 5-ethylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain. This mechanism involves the modulation of ion channels and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
- Sodium 5,5-diethylbarbiturate (Barbital sodium)
- Butabarbital sodium
- Phenobarbital sodium
Comparison: Sodium 5-ethylbarbiturate is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties. Compared to other barbiturates like Phenobarbital sodium, it has a different duration of action and potency. Butabarbital sodium, on the other hand, is used more commonly as a sedative .
Eigenschaften
CAS-Nummer |
71720-62-2 |
|---|---|
Molekularformel |
C6H6N2Na2O3 |
Molekulargewicht |
200.10 g/mol |
IUPAC-Name |
disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
JCLLKHROWQOZEF-UHFFFAOYSA-L |
Kanonische SMILES |
CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


